molecular formula C6H5IO B132878 2-Iodophenol CAS No. 533-58-4

2-Iodophenol

Cat. No. B132878
CAS RN: 533-58-4
M. Wt: 220.01 g/mol
InChI Key: KQDJTBPASNJQFQ-UHFFFAOYSA-N
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Description

2-Iodophenol (o-iodophenol) is an aromatic organic compound with the formula IC6H4OH . It is a pale yellow solid that melts near room temperature .


Synthesis Analysis

2-Iodophenol can be prepared by treatment of 2-chloromercuriphenol with iodine . Direct reaction of phenol with iodine gives a mixture of 2- and 4-iodo derivatives .


Molecular Structure Analysis

The molecular formula of 2-Iodophenol is C6H5IO . The structure of 2-Iodophenol is also available as a 2d Mol file .


Chemical Reactions Analysis

2-Iodophenol undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol, which can be followed by cyclization to form heterocycles .


Physical And Chemical Properties Analysis

2-Iodophenol has a molar mass of 220.009 g·mol−1 . It has a density of 1.8757 g/cm3 at 80 °C . The melting point is 43 °C and the boiling point is 186 °C at 160 mmHg . The acidity (pKa) is 8.51 .

Scientific Research Applications

Photolysis in Aqueous Solution

2-Iodophenol (2-IPhOH) has been studied for its photolysis in aqueous solutions. Researchers found that it undergoes heterolytic dehalogenation upon irradiation, leading to ring contraction and α-ketocarbene formation. This specific reaction is significant due to the low energy of the C–I bond in 2-IPhOH (Bonnichon et al., 2003).

Detection in Mineral Water

2-Iodophenol has been identified as one of the compounds responsible for a medicinal off-odour in mineral water. Its extremely low odour thresholds in air and water make it a significant compound for water quality analysis (Strube et al., 2009).

Application in Space Program

In the context of the USA space program, the reactions of iodine and phenol, including 2-iodophenol, were investigated to determine the production of iodophenols and their odour properties when iodine is used to disinfect potable water in spacecraft (Dietrich et al., 1999).

Analytical Methodology for Detection

2-Iodophenol has been the subject of an analytical methodology using gas chromatography and mass spectrometry for its detection at low levels in various water samples. This methodology is vital for water quality testing and environmental studies (Wuilloud et al., 2003).

Chemiluminescence in Hydrogen Peroxide and Glucose Detection

The enhancement of luminol chemiluminescence by iodophenol blue, including 2-iodophenol, has been studied for the detection of hydrogen peroxide and glucose. This application is significant in biochemical assays and medical diagnostics (Yu et al., 2016).

Suzuki-Miyaura Coupling

2-Iodophenol is used in the Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction important in organic chemistry and pharmaceutical synthesis (Schmidt & Riemer, 2014).

Synthesis of Aryl Carbinols

2-Iodophenol has been involved in the synthesis of aryl carbinols, contributing to the field of organic synthesis and medicinal chemistry (Botta et al., 1996).

Safety And Hazards

2-Iodophenol is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
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InChI Key

KQDJTBPASNJQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5IO
Source PubChem
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DSSTOX Substance ID

DTXSID5052175
Record name 2-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS]
Record name o-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
Record name o-Iodophenol
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Product Name

2-Iodophenol

CAS RN

533-58-4, 30587-23-6
Record name 2-Iodophenol
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Record name o-Iodophenol
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Record name Phenol, iodo-
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Record name Phenol, 2-iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
Y Xu, Y Pan, Q Wu, H Wang, P Liu - The Journal of organic …, 2011 - ACS Publications
… Initially, phenylacetylene (1a) (0.9 mmol) was treated with 2-iodophenol (0.3 mmol) in the … Control experiments confirmed that in the absence of either 2-iodophenol or InCl 3 the …
Number of citations: 48 pubs.acs.org
F Bonnichon, G Grabner, C Richard… - New Journal of …, 2003 - pubs.rsc.org
The photolysis of 2-iodophenol (2-IPhOH) was investigated by means of laser flash photolysis and product studies. Two major heterolytic dehalogenation pathways could be evidenced …
Number of citations: 16 pubs.rsc.org
KJ Edgar, SN Falling - The Journal of Organic Chemistry, 1990 - ACS Publications
… deRossi and Veglia22 have shown that 2-iodophenol reacts with I2 in aqueous solution under pseudo-first-order conditions at a rate approximately 9.5 times that of 4-iodophenol. (22) …
Number of citations: 226 pubs.acs.org
AY Koposov, RR Karimov, IM Geraskin… - The Journal of …, 2006 - ACS Publications
… 2-Iodylphenol ethers were prepared by the dimethyldioxirane oxidation of the corresponding 2-iodophenol ethers and isolated as chemically stable, microcrystalline products. Single-…
Number of citations: 58 pubs.acs.org
T Konno, J Chae, T Ishihara, H Yamanaka - Tetrahedron, 2004 - Elsevier
… The palladium-catalyzed reaction of trifluoro-methylated acetylene 2a and 2-iodophenol 3 … added 1.0 equiv of 2a and 2.0 equiv of 2-iodophenol, and the mixture was heated at 100 C for …
Number of citations: 61 www.sciencedirect.com
C Larksarp, H Alper - The Journal of Organic Chemistry, 1999 - ACS Publications
… 4-Methyl-2-iodophenol (1b) reacted with heterocumulenes in an analogous manner to 1a … When 4-chloro-2-iodophenol (1c) was used as the substrate, oxidative addition of palladium …
Number of citations: 50 pubs.acs.org
AK Jain, Suhas, S Jain, A Bhatnagar - Environmental technology, 2004 - Taylor & Francis
… for the removal of 2-fluorophenol and 2iodophenol has been carried out. The results show … g-1 for 2-fluorophenol and 2-iodophenol, respectively. Compared to carbonaceous adsorbent, …
Number of citations: 6 www.tandfonline.com
F Zhu, Y Li, Z Wang, XF Wu - Catalysis Science & Technology, 2016 - pubs.rsc.org
… With 2-iodophenol and terminal acetylenes as the substrates, the desired products were isolated in excellent yields. Notably, no phosphine ligand and inert gas protection are needed …
Number of citations: 34 pubs.rsc.org
BC Bishop, IF Cottrell, D Hands - Synthesis, 1997 - thieme-connect.com
… The reaction of the monoTMS-propynol 2a with 2-iodophenol resulted in a complex mixture of … Thus, bis-TBDMS-propynol 2e reacted with 2-iodophenol in 3 hours to afford 2-TBDMS-3(…
Number of citations: 35 www.thieme-connect.com
M Nagata, Y Futami, N Akai, S Kudoh, M Nakata - Chemical physics letters, 2004 - Elsevier
… Then we considered diffusion of the iodine atom eliminated from 2-iodophenol in the photoreaction mechanism (Scheme 3), where the rate constants k 4 and k 4 ′ denote the leaving …
Number of citations: 25 www.sciencedirect.com

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